Home > Products > Screening Compounds P116948 > 5-methyl-1-[3-(trifluoromethyl)benzyl]-1H-pyrazol-3-amine
5-methyl-1-[3-(trifluoromethyl)benzyl]-1H-pyrazol-3-amine - 1004643-49-5

5-methyl-1-[3-(trifluoromethyl)benzyl]-1H-pyrazol-3-amine

Catalog Number: EVT-3334028
CAS Number: 1004643-49-5
Molecular Formula: C12H12F3N3
Molecular Weight: 255.24 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • Condensation Reactions: One of the most widely employed strategies involves the condensation of substituted hydrazines with β-diketones or β-keto esters. This method often utilizes acidic or basic conditions to promote the cyclization and formation of the pyrazole ring. [, , , ]
  • Multicomponent Reactions: These reactions offer an efficient and convergent approach for synthesizing diverse pyrazole derivatives in a single step. For example, a three-component reaction involving an arylglyoxal, a 3-methyl-1-aryl-1H-pyrazol-5-amine, and a cyclic 1,3-dicarbonyl compound has been reported to yield pyrazolopyridine and pyrazoloquinoline derivatives. []
  • Intermediate Derivatization Methods (IDMs): This approach involves the modification of a pre-existing pyrazole core by introducing desired substituents. For example, quinclorac derivatives containing 3-methyl-1H-pyrazol-5-yl were synthesized using IDMs to enhance their herbicidal potency. []
Chemical Reactions Analysis
  • N-Alkylation/Acylation: The amine group can undergo alkylation or acylation reactions, introducing a diverse range of substituents and modifying the compound's polarity, lipophilicity, and other physicochemical properties. [, , , ]
  • Electrophilic Aromatic Substitution: The electron-rich pyrazole ring is susceptible to electrophilic aromatic substitution reactions, allowing for the introduction of substituents at different positions. [, , , ]
Mechanism of Action
  • Inhibition of Enzymes: Many derivatives exert their biological effects by inhibiting specific enzymes involved in key cellular processes. For example, compounds targeting human dihydroorotate dehydrogenase (DHODH) have been identified as potential antiviral and immunosuppressive agents. [, ]
  • Receptor Antagonism/Agonism: Some derivatives act as antagonists or agonists of specific receptors, modulating downstream signaling pathways. For instance, a series of 1-arylpyrazoles were identified as potent σ(1) receptor antagonists, exhibiting potential for treating neurogenic pain. []
  • Disruption of Cellular Processes: Certain derivatives may exert their effects by disrupting essential cellular processes, such as cell cycle progression, DNA replication, or protein synthesis, leading to cell death or growth inhibition. []
Applications
  • Anticancer Activity: Several derivatives have shown promising anticancer activity against various cancer cell lines, including HeLa and DU145 cells. These compounds often target key enzymes involved in cancer cell proliferation, such as checkpoint kinases. []
  • Antibacterial Activity: Many derivatives exhibit potent antibacterial activity against both Gram-positive and Gram-negative bacteria. The presence of specific substituents, such as halogens and hydroxyl groups, can significantly enhance their antibacterial potency. [, ]
  • Herbicidal Activity: Derivatives of quinclorac containing the 3-methyl-1H-pyrazol-5-yl moiety have been developed as potential herbicides for controlling barnyard grass. These compounds exhibit improved potency and selectivity compared to the parent compound. []
  • σ(1) Receptor Antagonists: 1-Arylpyrazoles have been identified as potent and selective σ(1) receptor antagonists, exhibiting potential for treating neurogenic and neuropathic pain. These compounds effectively block the binding of ligands to the σ(1) receptor, modulating its activity and downstream signaling pathways. []
  • JAK/STAT Pathway Inhibitors: Pyrazol-3-yl pyrimidin-4-amines, a class of 1H-pyrazol-3-amine derivatives, have emerged as potent inhibitors of the JAK/STAT pathway, a key signaling pathway involved in cell growth and proliferation. These inhibitors hold therapeutic potential for treating myeloproliferative neoplasms and other diseases associated with aberrant JAK/STAT signaling. []
  • Adenosine Receptor Antagonists: 8-(C-4-pyrazolyl) xanthines, specifically those with 1,3-disubstituted xanthine cores and benzyl groups at the N-1-pyrazole position, have demonstrated high affinity and selectivity for the A2B adenosine receptor. These antagonists show promise as potential therapeutic agents for treating asthma by blocking the adenosine-mediated pathway associated with bronchial hyperresponsiveness. []
  • Monoamine Oxidase B Inhibitors: 5-(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)thiophene-2-carboxamides represent a class of potent and selective monoamine oxidase B (MAO-B) inhibitors. These compounds enhance transcriptional activation of the cAMP response element binding protein (CREB) promoter, a key transcription factor involved in memory formation. They show potential for treating cognitive impairments and memory disorders. []
  • Elongase of Long-Chain Fatty Acids Family 6 Inhibitors: 5,5-Dimethyl-3-(5-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1-phenyl-3-(trifluoromethyl)-3,5,6,7-tetrahydro-1H-indole-2,4-dione is a potent and selective inhibitor of elongase of long-chain fatty acids family 6 (ELOVL6), an enzyme involved in the elongation of saturated and monounsaturated fatty acids. This inhibitor shows potential as a therapeutic agent for treating metabolic disorders, such as diabetes, by modulating fatty acid metabolism. []
  • Protein Kinase R (PKR)-like Endoplasmic Reticulum Kinase (PERK) Inhibitors: 7-Methyl-5-(1-{[3-(trifluoromethyl)phenyl]acetyl}-2,3-dihydro-1H-indol-5-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a potent and selective inhibitor of PERK, an enzyme involved in the cellular response to endoplasmic reticulum stress. This inhibitor has potential for treating various diseases associated with PERK activation, including cancer and neurodegenerative disorders. []
  • Compound Description: This compound is a potent and selective σ(1) receptor antagonist. It demonstrated high activity in a mouse model of neurogenic pain and dose-dependent antinociceptive effects in several neuropathic pain models. []
  • Relevance: S1RA shares the core structure of a 5-methyl-1-aryl-1H-pyrazol-3-yl moiety with 5-methyl-1-[3-(trifluoromethyl)benzyl]-1H-pyrazol-3-amine. The aryl group in S1RA is a naphthalen-2-yl group, while the target compound has a 3-(trifluoromethyl)benzyl group. Both compounds also feature a substituent at the 3-position of the pyrazole ring, though the specific substituents and their positions on the ring differ. []

5-chloro-N2-[(1S)-1-(5-fluoropyrimidin-2-yl)ethyl]-N4-(5-methyl-1H-pyrazol-3-yl)pyrimidine-2,4-diamine (AZD1480)

  • Compound Description: AZD1480 is a potent Jak2 inhibitor discovered during research focused on treatments for myeloproliferative neoplasms. []
  • Relevance: Similar to 5-methyl-1-[3-(trifluoromethyl)benzyl]-1H-pyrazol-3-amine, AZD1480 contains a 5-methyl-1H-pyrazol-3-yl group. This shared moiety classifies both compounds as pyrazol-3-yl pyrimidin-4-amines. []

8-(1-(3-(trifluoromethyl) benzyl)-1H-pyrazol-4-yl)-1,3-dimethyl xanthine (Compound 60)

  • Compound Description: Compound 60 is a high-affinity A(2B) adenosine receptor antagonist with significant selectivity over other adenosine receptor subtypes. []
  • Relevance: Both Compound 60 and 5-methyl-1-[3-(trifluoromethyl)benzyl]-1H-pyrazol-3-amine contain the 1-(3-(trifluoromethyl)benzyl)-1H-pyrazol moiety. The difference lies in the substitution pattern and the presence of a xanthine core in Compound 60, making it structurally related to the target compound. []

5,5-Dimethyl-3-(5-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1-phenyl-3-(trifluoromethyl)-3,5,6,7-tetrahydro-1H-indole-2,4-dione (Compound-A)

  • Compound Description: Compound-A is a potent and selective inhibitor of the long-chain fatty acid elongase ELOVL6. It demonstrated efficacy in reducing fatty acid elongation in both in vitro and in vivo models. []
  • Relevance: Compound-A and 5-methyl-1-[3-(trifluoromethyl)benzyl]-1H-pyrazol-3-amine both share the 3-(trifluoromethyl)phenyl group, highlighting a structural similarity between them. []

N-(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)-5-((6-((methylamino)methyl)pyrimidin-4-yl)oxy)-1H-indole-1-carboxamide (Acrizanib)

  • Compound Description: Acrizanib is a small-molecule VEGFR-2 inhibitor specifically designed for topical ocular delivery. It exhibited potency and efficacy in rodent models of choroidal neovascularization and possesses favorable pharmacokinetic properties for ocular administration. []
  • Relevance: Acrizanib, like 5-methyl-1-[3-(trifluoromethyl)benzyl]-1H-pyrazol-3-amine, incorporates a trifluoromethyl-substituted pyrazole ring. While their structures differ in overall connectivity and substituents, the shared presence of the 1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl group makes them structurally related. []

5-(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)thiophene-2-carboxamides

  • Compound Description: This series of compounds represents potent and selective inhibitors of monoamine oxidase B (MAO-B). These inhibitors were shown to enhance CREB activation and improve memory in rodent models. []
  • Relevance: This series, particularly compound 8f, shares the 1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl group with the target compound, 5-methyl-1-[3-(trifluoromethyl)benzyl]-1H-pyrazol-3-amine, establishing their structural relationship. Despite the differences in the remaining structural motifs, the presence of this common group highlights their shared chemical space. []
  • Compound Description: This class of compounds exhibited significant antiviral activity, specifically against measles virus replication. Their mechanism of action was determined to be the inhibition of cellular dihydroorotate dehydrogenase (DHODH). []
  • Relevance: Though structurally distinct from 5-methyl-1-[3-(trifluoromethyl)benzyl]-1H-pyrazol-3-amine, this series of compounds emphasizes the biological relevance of the pyrazole scaffold, a core component of the target compound. []

2-(3-Alkoxy-1H-pyrazol-1-yl)azines

  • Compound Description: This series represents a class of human DHODH inhibitors, demonstrating antiviral and immunosuppressive potential. While showing limited activity against Plasmodium falciparum DHODH, the series highlights the diverse biological activities achievable through modifications of the pyrazole core. []
  • Relevance: The 2-(3-alkoxy-1H-pyrazol-1-yl)azine series, like 5-methyl-1-[3-(trifluoromethyl)benzyl]-1H-pyrazol-3-amine, is centered around a substituted pyrazole ring. Despite differences in the specific substitutions and the presence of the azine moiety in this series, the shared pyrazole core underscores their structural kinship. []

Properties

CAS Number

1004643-49-5

Product Name

5-methyl-1-[3-(trifluoromethyl)benzyl]-1H-pyrazol-3-amine

IUPAC Name

5-methyl-1-[[3-(trifluoromethyl)phenyl]methyl]pyrazol-3-amine

Molecular Formula

C12H12F3N3

Molecular Weight

255.24 g/mol

InChI

InChI=1S/C12H12F3N3/c1-8-5-11(16)17-18(8)7-9-3-2-4-10(6-9)12(13,14)15/h2-6H,7H2,1H3,(H2,16,17)

InChI Key

GAYJVRYWRNUKOD-UHFFFAOYSA-N

SMILES

CC1=CC(=NN1CC2=CC(=CC=C2)C(F)(F)F)N

Canonical SMILES

CC1=CC(=NN1CC2=CC(=CC=C2)C(F)(F)F)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.